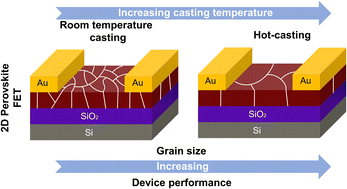Grain engineering for improved charge carrier transport in two-dimensional lead-free perovskite field-effect transistors†
Materials Horizons Pub Date: 2022-08-09 DOI: 10.1039/D2MH00632D
Abstract
Controlling crystal growth and reducing the number of grain boundaries are crucial to maximize the charge carrier transport in organic–inorganic perovskite field-effect transistors (FETs). Herein, the crystallization and growth kinetics of a Sn(II)-based 2D perovskite, using 2-thiopheneethylammonium (TEA) as the organic cation spacer, were effectively regulated by the hot-casting method. With increasing crystalline grain size, the local charge carrier mobility is found to increase moderately from 13 cm2 V−1 s−1 to 16 cm2 V−1 s−1, as inferred from terahertz (THz) spectroscopy. In contrast, the FET operation parameters, including mobility, threshold voltage, hysteresis, and subthreshold swing, improve substantially with larger grain size. The optimized 2D (TEA)2SnI4 transistor exhibits hole mobility of up to 0.34 cm2 V−1 s−1 at 295 K and a higher value of 1.8 cm2 V−1 s−1 at 100 K. Our work provides an important insight into the grain engineering of 2D perovskites for high-performance FETs.


Recommended Literature
- [1] Inside front cover
- [2] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [3] The conformation of pyrogallol as a result of cocrystallization with N-heterocyclic bases†
- [4] Direct determination of chlorhexidine in urine by high-performance liquid chromatography
- [5] A function-switchable metal-free photocatalyst for the efficient and selective production of hydrogen and hydrogen peroxide†
- [6] Functionalized graphene sheet filled silicone foam nanocomposites
- [7] Probing the guest-binding preference of three structurally similar and conformationally adaptive macrocycles†
- [8] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [9] Inside front cover
- [10] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes










